1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H11ClFN3. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes both fluorine and pyrazole groups, making it a valuable tool for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with 3-fluorobenzyl chloride to form an intermediate, which is then reacted with pyrazole-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to its dual fluorine and pyrazole groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in research settings where specific interactions and reactions are studied .
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c13-4-5-17-9-12(8-16-17)15-7-10-2-1-3-11(14)6-10;/h1-3,6,8-9,15H,4-5,7H2;1H |
InChI Key |
AINRPYHESDXOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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